

Technical Guide: (R)-tert-Butyl (4-aminobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-Boc-amino-butylamine

Cat. No.: B112087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate, a chiral building block essential in pharmaceutical and organic synthesis. This document outlines its chemical identity, physical properties, a detailed representative experimental protocol for its synthesis and purification, and relevant logical workflows.

Chemical Identity and Alternate Names

(R)-tert-Butyl (4-aminobutan-2-yl)carbamate is a mono-Boc-protected derivative of (R)-1,3-butanediamine. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on one of the amine functional groups, allowing for selective chemical transformations at the unprotected primary amine.

Identifier	Value
Systematic Name	tert-Butyl ((2R)-4-aminobutan-2-yl)carbamate
CAS Number	170367-69-8
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂
Molecular Weight	188.27 g/mol [1]

Below is a list of alternate names and synonyms commonly used in literature and commercial sources for (R)-tert-Butyl (4-aminobutan-2-yl)carbamate.

Alternate Name / Synonym
(R)-3-Boc-aminobutylamine[2]
tert-Butyl ((2R)-4-aminobutan-2-yl)carbamate
N-Boc-(R)-1,3-diaminobutane
(R)-N-Boc-1,3-butanediamine

Physicochemical Properties

This section summarizes the key physical and chemical properties of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate, which are critical for its handling, storage, and application in synthesis.

Property	Value	Reference
Appearance	Viscous orange oil	[1]
Purity	≥ 98% (by NMR)	[1]
Optical Rotation	$[\alpha]D^{25} = -5.5 \pm 1^\circ$ (c=1 in CH ₃ OH)	[1]
Storage Conditions	2-8°C, sealed in dry, dark place	[3]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for (R)-tert-Butyl (4-aminobutan-2-yl)carbamate is not readily available in the searched literature, a representative procedure can be constructed based on well-established methods for the selective mono-Boc protection of diamines. The following protocol is a detailed, logical synthesis based on these general procedures.[4]

Synthesis of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate

This procedure involves the selective protection of the less sterically hindered primary amine of (R)-1,3-butanediamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- (R)-1,3-Butanediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et₃N)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

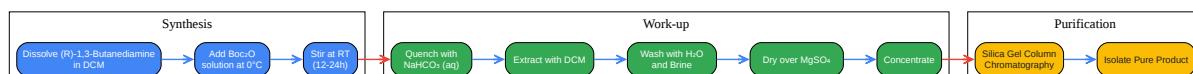
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,3-butanediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
- Addition of Boc Anhydride: To the cooled and stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product.

- **Work-up:** Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain some di-protected diamine and unreacted starting material, is purified by silica gel column chromatography.

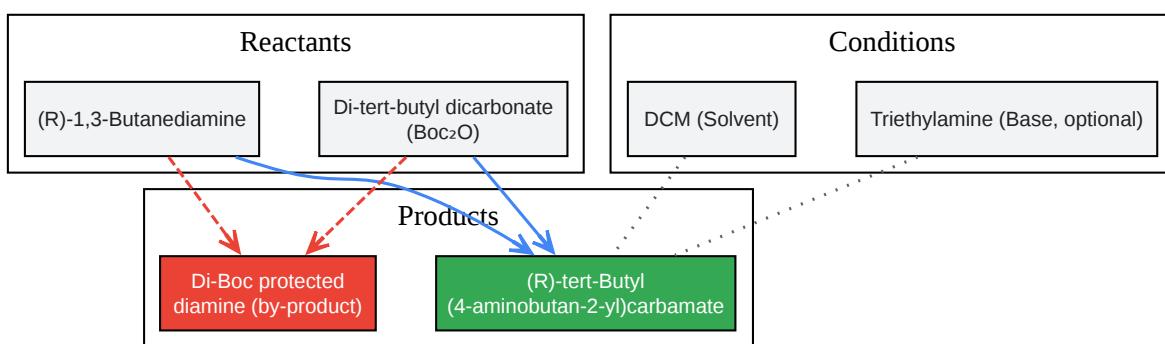

Procedure:

- **Column Preparation:** Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- **Loading:** Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to first elute the di-protected by-product (less polar) followed by the desired mono-protected product. The highly polar unreacted diamine will remain on the column or elute with a much more polar solvent system.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-tert-Butyl (4-aminobutan-2-yl)carbamate as a viscous oil.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Logical Relationship of Components in Synthesis

This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.

[Click to download full resolution via product page](#)

Caption: Relationship of components in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- To cite this document: BenchChem. [Technical Guide: (R)-tert-Butyl (4-aminobutan-2-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112087#r-tert-butyl-4-aminobutan-2-yl-carbamate-alternate-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com